molecular formula C19H19N5O3S B2860636 2-{5-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine CAS No. 1331269-59-0

2-{5-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine

Cat. No.: B2860636
CAS No.: 1331269-59-0
M. Wt: 397.45
InChI Key: ZFFRHDVWIGJNDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine is a high-purity chemical reagent designed for pharmaceutical research and development. This complex heterocyclic compound features a unique molecular architecture, integrating a pyrazine ring, a 1,2,4-oxadiazole linker, an azetidine moiety, and a 5,6,7,8-tetrahydronaphthalene-2-sulfonyl group. This specific structure suggests potential for high-affinity binding to biological targets, making it a valuable candidate for medicinal chemistry programs. Its primary research applications are in the exploration and development of novel therapeutic agents, particularly as a key intermediate or a core scaffold in inhibitor synthesis. Researchers can utilize this compound in target identification, hit-to-lead optimization, and structure-activity relationship (SAR) studies. The exact biochemical mechanism of action is target-dependent and should be empirically determined by the research investigator. This product is strictly for research purposes and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals, nor is it for personal use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-pyrazin-2-yl-5-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c25-28(26,16-6-5-13-3-1-2-4-14(13)9-16)24-11-15(12-24)19-22-18(23-27-19)17-10-20-7-8-21-17/h5-10,15H,1-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFRHDVWIGJNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Key Substituents Biological/Physicochemical Relevance Reference
2-{5-[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine 1,2,4-Oxadiazole + azetidine Tetrahydronaphthalene sulfonyl, pyrazine Enhanced hydrophobicity and π-stacking
2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine Dual triazole + pyridine bridge Pyrazine, pyridine 3D hydrogen-bonded networks
2-((1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-pyrazine (Compound 18) Pyrazole sulfonamide + azetidine 3,5-Dimethylpyrazole, pyrazine Robust crystallization, moderate solubility
3-[5-[1-[2-(2-Chlorophenyl)acetyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide Oxadiazole + azetidine Chlorophenyl acetyl, benzamide Lipophilic interactions

Key Observations :

  • Substituent Effects : The tetrahydronaphthalene sulfonyl group in the target compound offers greater hydrophobicity compared to pyrazole sulfonamides (e.g., Compound 18) or benzamide derivatives .
  • Pyrazine vs. Pyridine : Pyrazine’s nitrogen-rich structure enhances polarity and π-stacking capabilities compared to pyridine-based analogs .

Structure-Activity Relationship (SAR) Insights

  • Azetidine Substitution : Sulfonyl groups (target compound) improve metabolic stability over acetylated analogs (e.g., ).
  • Oxadiazole vs. Triazole : Oxadiazole’s electron-deficient nature may favor interactions with electron-rich biological targets, whereas triazoles offer hydrogen-bonding versatility .
  • Tetrahydronaphthalene vs. Phenyl : The bulkier tetrahydronaphthalene group may optimize hydrophobic binding pockets compared to smaller aryl substituents .

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